1-Phenylmethyl-1h-indole-2-methanol
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Overview
Description
1-Phenylmethyl-1h-indole-2-methanol is a chemical compound with the molecular formula C16H15NO and a molecular weight of 237.30 g/mol . It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs . Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
1-Phenylmethyl-1h-indole-2-methanol is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment and the development of new useful derivatives . .
Mode of Action
The mode of action of indole derivatives can vary depending on the specific compound and its targets. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .
Result of Action
Indole derivatives in general have been found to possess various biological activities .
Biochemical Analysis
Biochemical Properties
1-Phenylmethyl-1h-indole-2-methanol, as an indole derivative, has been found to bind with high affinity to multiple receptors . This property makes it a valuable candidate for developing new useful derivatives. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
The application of indole derivatives, such as this compound, for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . These compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Like other indole derivatives, it is expected to show changes in its effects over time, including its stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
This compound is likely involved in metabolic pathways related to indole derivatives . These pathways may involve various enzymes or cofactors, and the compound could potentially affect metabolic flux or metabolite levels.
Preparation Methods
The synthesis of 1-Phenylmethyl-1h-indole-2-methanol typically involves the reaction of indole derivatives with benzyl halides under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Phenylmethyl-1h-indole-2-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Scientific Research Applications
1-Phenylmethyl-1h-indole-2-methanol has several scientific research applications:
Comparison with Similar Compounds
1-Phenylmethyl-1h-indole-2-methanol can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1-benzylindol-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c18-12-15-10-14-8-4-5-9-16(14)17(15)11-13-6-2-1-3-7-13/h1-10,18H,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGSXDYXHCJWET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597011 |
Source
|
Record name | (1-Benzyl-1H-indol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187264-03-5 |
Source
|
Record name | (1-Benzyl-1H-indol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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